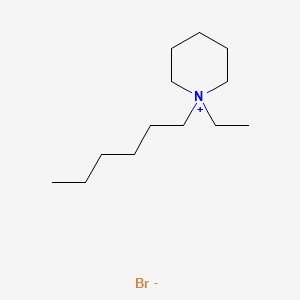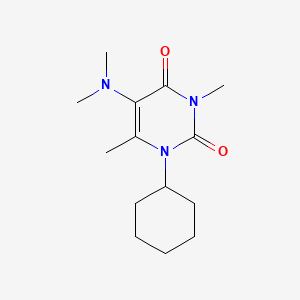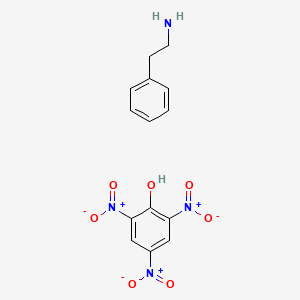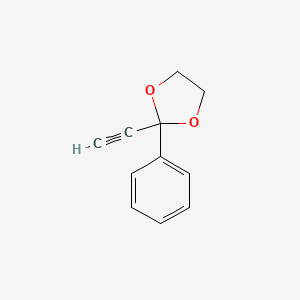
2-Ethynyl-2-phenyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-2-phenyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered heterocyclic compounds containing two oxygen atoms at the 1 and 3 positions. This particular compound is characterized by the presence of an ethynyl group and a phenyl group attached to the dioxolane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethynyl-2-phenyl-1,3-dioxolane can be synthesized through the acetalization of benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus . Another method involves the use of silica gel or alumina as catalysts under pressure, which affords the dioxolane without the need for solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and more efficient catalysts can enhance the yield and purity of the product. The choice of catalyst and reaction conditions can be optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-2-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents such as bromine (Br2) or chlorine (Cl2) can be used for aromatic substitution.
Major Products
Oxidation: Benzaldehyde and other carbonyl compounds.
Reduction: 2-Ethyl-2-phenyl-1,3-dioxolane.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-Ethynyl-2-phenyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of 2-Ethynyl-2-phenyl-1,3-dioxolane involves its reactivity towards various chemical reagents. The ethynyl group can participate in nucleophilic addition reactions, while the phenyl group can undergo electrophilic substitution. The dioxolane ring provides stability and can act as a protecting group for sensitive functional groups during chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-dioxolane: Lacks the ethynyl group and is used as a protecting group for carbonyl compounds.
2,2-Dimethyl-1,3-dioxolane: Contains two methyl groups instead of the ethynyl and phenyl groups.
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
Uniqueness
2-Ethynyl-2-phenyl-1,3-dioxolane is unique due to the presence of the ethynyl group, which imparts additional reactivity and potential for further functionalization. This makes it a valuable compound in synthetic organic chemistry and various industrial applications.
Properties
CAS No. |
29568-62-5 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-ethynyl-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C11H10O2/c1-2-11(12-8-9-13-11)10-6-4-3-5-7-10/h1,3-7H,8-9H2 |
InChI Key |
IGYYDOCVDNIUGI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(OCCO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




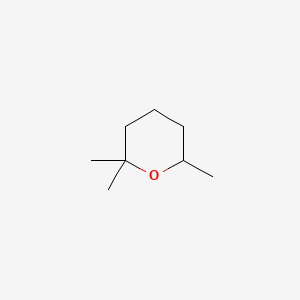

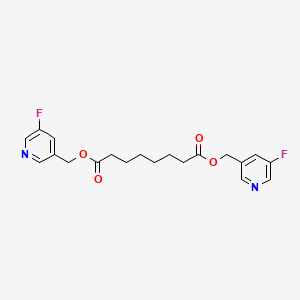
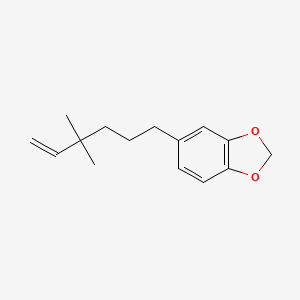
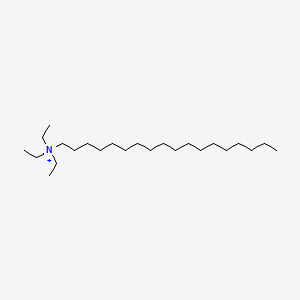
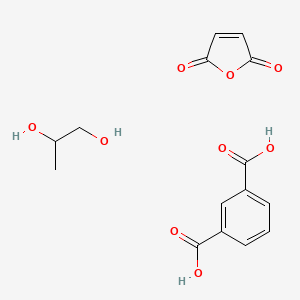
![Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14689872.png)
![2-[3-(oxolan-2-yl)propyl]guanidine;sulfuric acid](/img/structure/B14689874.png)
